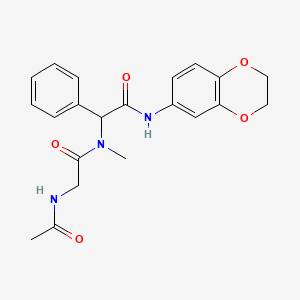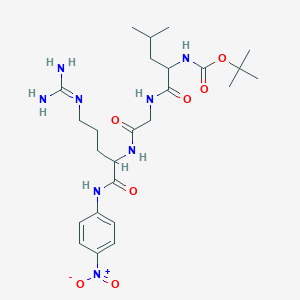
6,6'-Dibromo-1,1'-di(n-octyl)isoindigo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo is a synthetic organic compound with the molecular formula C32H40Br2N2O2. It is characterized by its orange to dark red powder or crystalline appearance . This compound is part of the isoindigo family, which is known for its applications in organic electronics and materials science.
Vorbereitungsmethoden
The synthesis of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo typically involves the bromination of 1,1’-di(n-octyl)isoindigo. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6,6’ positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions to form larger conjugated systems, which are useful in materials science.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Materials Science: The compound is employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Biological Studies:
Wirkmechanismus
The mechanism of action of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo involves its ability to participate in electron transfer processes. The bromine atoms and the conjugated system play a crucial role in its electronic properties, making it an effective component in organic electronic devices. The molecular targets and pathways involved depend on the specific application, such as charge transport in semiconductors or interaction with biological molecules in medical research .
Vergleich Mit ähnlichen Verbindungen
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo can be compared with other isoindigo derivatives, such as:
6,6’-Dibromoisoindigo: Lacks the n-octyl groups, which affects its solubility and electronic properties.
1,1’-Di(n-octyl)isoindigo: Lacks the bromine atoms, resulting in different reactivity and applications.
Pyrazine-fused isoindigo: A novel electron acceptor used in polymer solar cells, showcasing different electronic properties.
The uniqueness of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo lies in its combination of bromine atoms and n-octyl groups, which enhance its solubility, reactivity, and electronic properties, making it a versatile compound in various scientific fields.
Eigenschaften
Molekularformel |
C32H40Br2N2O2 |
|---|---|
Molekulargewicht |
644.5 g/mol |
IUPAC-Name |
(3Z)-6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one |
InChI |
InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3/b30-29- |
InChI-Schlüssel |
MLSKVFFBSGZTFD-FLWNBWAVSA-N |
Isomerische SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)/C1=O |
Kanonische SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)




![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)






![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)
